molecular formula C7H12O B14144323 2-Cyclohexen-1-ol, 5-methyl- CAS No. 3718-55-6

2-Cyclohexen-1-ol, 5-methyl-

Cat. No.: B14144323
CAS No.: 3718-55-6
M. Wt: 112.17 g/mol
InChI Key: RABYZONTKHYCAK-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-ol, 5-methyl- is an organic compound with the molecular formula C7H12O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the fifth carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Cyclohexen-1-ol, 5-methyl- involves the reduction of 5-methyl-2-cyclohexen-1-one using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred and cooled in an ice bath during the addition of LiAlH4, followed by further stirring at room temperature until the reaction is complete .

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-ol, 5-methyl- may involve catalytic hydrogenation of 5-methyl-2-cyclohexen-1-one using palladium on carbon (Pd/C) as a catalyst. The reaction is conducted under high pressure and temperature to achieve high yields. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 5-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 5-methyl-2-cyclohexen-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to 5-methylcyclohexanol using hydrogen gas in the presence of a nickel catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas with nickel or palladium catalysts.

    Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.

Major Products Formed

    Oxidation: 5-methyl-2-cyclohexen-1-one

    Reduction: 5-methylcyclohexanol

    Substitution: 5-methyl-2-cyclohexen-1-chloride or 5-methyl-2-cyclohexen-1-bromide

Scientific Research Applications

2-Cyclohexen-1-ol, 5-methyl- has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Employed in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexene ring can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol: Lacks the methyl group at the fifth position, resulting in different chemical properties and reactivity.

    5-Methyl-2-cyclohexen-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    5-Methylcyclohexanol: Fully saturated cyclohexane ring with a hydroxyl group, differing in chemical stability and reactivity.

Uniqueness

2-Cyclohexen-1-ol, 5-methyl- is unique due to the presence of both a hydroxyl group and a methyl group on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

3718-55-6

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

5-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h2,4,6-8H,3,5H2,1H3

InChI Key

RABYZONTKHYCAK-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(C1)O

Origin of Product

United States

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